![molecular formula C15H16O3 B579489 (5aS,9R)-3,5a,9-trimethyl-5,9-dihydro-4H-benzo[g][1]benzofuran-2,8-dione CAS No. 17453-36-0](/img/structure/B579489.png)
(5aS,9R)-3,5a,9-trimethyl-5,9-dihydro-4H-benzo[g][1]benzofuran-2,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5aS,9R)-3,5a,9-trimethyl-5,9-dihydro-4H-benzo[g][1]benzofuran-2,8-dione is a naturally occurring sesquiterpene lactone, which is a type of organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(5aS,9R)-3,5a,9-trimethyl-5,9-dihydro-4H-benzo[g][1]benzofuran-2,8-dione can be synthesized through several methods. One common approach involves the autoxidation of santonin, which leads to the formation of various hydroxysantonenes . Another method includes the photolysis of santonene, which produces photosantonenes A and B .
Industrial Production Methods
Industrial production of santonene typically involves the extraction from natural sources, such as Artemisia maritima. The extraction process includes solvent extraction followed by purification steps to isolate the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(5aS,9R)-3,5a,9-trimethyl-5,9-dihydro-4H-benzo[g][1]benzofuran-2,8-dione undergoes various chemical reactions, including:
Oxidation: Autoxidation of santonene leads to the formation of hydroxysantonenes.
Reduction: Reduction of santonene can produce dihydro-derivatives.
Substitution: This compound can undergo substitution reactions with reagents like phosphorus trihalides.
Common Reagents and Conditions
Oxidation: Reagents such as oxygen and catalysts are used for autoxidation.
Reduction: Hydrogenation using catalysts like palladium or platinum.
Substitution: Phosphorus trihalides in acetic acid are commonly used for substitution reactions.
Major Products Formed
Hydroxysantonenes: Formed through autoxidation.
Dihydro-derivatives: Formed through reduction.
Chloro-compounds: Formed through substitution with phosphorus trihalides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other complex organic compounds.
Biology: Investigated for its biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Used in the synthesis of fragrances and flavors due to its aromatic properties.
Wirkmechanismus
The mechanism of action of santonene involves its interaction with various molecular targets and pathways. For example, it can undergo keto-enol tautomerism, which affects its reactivity and interactions with other molecules . Additionally, santonene can form complexes with metal ions, influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Santonin: A closely related compound that also undergoes similar chemical reactions.
Dihydrosantonene: A reduced form of santonene with different chemical properties.
Photosantonene: Formed through the photolysis of santonene.
Uniqueness
(5aS,9R)-3,5a,9-trimethyl-5,9-dihydro-4H-benzo[g][1]benzofuran-2,8-dione is unique due to its specific structure and reactivity. Its ability to undergo various chemical transformations, such as autoxidation and photolysis, sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
17453-36-0 |
---|---|
Molekularformel |
C15H16O3 |
Molekulargewicht |
244.29 |
IUPAC-Name |
(5aS,9R)-3,5a,9-trimethyl-5,9-dihydro-4H-benzo[g][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H16O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h5,7,9H,4,6H2,1-3H3/t9-,15-/m0/s1 |
InChI-Schlüssel |
BFJCGDGXDGIOHU-VFZGTOFNSA-N |
SMILES |
CC1C(=O)C=CC2(C1=C3C(=C(C(=O)O3)C)CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.